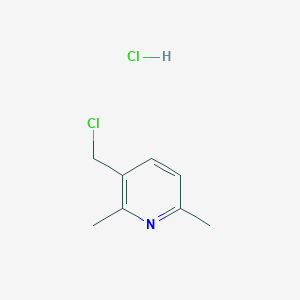

3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

Description

Structural Characterization

Molecular Formula and Isomeric Relationships

3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is a pyridine derivative with a chloromethyl group at the 3-position and methyl groups at the 2- and 6-positions. Its molecular formula is C₈H₁₀Cl₂N , derived from the free base (C₈H₉ClN) combined with hydrochloric acid. The hydrochloride salt formation introduces an additional chloride ion, altering solubility and stability.

Isomeric Relationships

The compound exists as a positional isomer of 2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS 73590-93-9), which differs in the placement of substituents on the pyridine ring. Structural variations in methyl and chloromethyl groups influence electronic and steric properties, affecting reactivity and applications.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride are unavailable in the provided sources, analogous chloromethylpyridine derivatives exhibit distinct spectral patterns:

Key Observations :

- Aromatic protons in the pyridine ring typically resonate downfield due to electron-withdrawing effects of Cl.

- Chloromethyl protons appear as singlets or doublets depending on neighboring groups.

Infrared (IR) Spectroscopy

IR spectra for related pyridine derivatives show:

| Functional Group | Absorption (cm⁻¹) | Source Compound |

|---|---|---|

| C=N (Pyridine) | 1600–1650 | 2,6-Bis(chloromethyl)pyridine |

| C-Cl (Stretch) | 550–650 | 3-(Chloromethyl)-2,4,6-trimethylpyridine HCl |

Mass Spectrometry

Mass spectra of chloromethylpyridine hydrochlorides often display:

| Fragment | m/z | Source Compound |

|---|---|---|

| [M]+· (Molecular ion) | ~155–160 | 2-(Chloromethyl)pyridine HCl |

| [M - HCl]+· | ~119–124 | 3-(Chloromethyl)-2,4,6-trimethylpyridine HCl |

Crystallographic Properties

No explicit X-ray diffraction data for 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride are available in the provided sources. However, related chloromethylpyridine derivatives (e.g., 2,6-bis(chloromethyl)pyridine HCl) exhibit:

- Crystal Packing : Hydrogen bonding between chloride ions and pyridine nitrogen atoms.

- Structural Features : Planar pyridine rings with chloromethyl groups in equatorial positions to minimize steric strain.

Properties

IUPAC Name |

3-(chloromethyl)-2,6-dimethylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)7(2)10-6;/h3-4H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFUVEPRPHNPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CCl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582303-11-5 | |

| Record name | 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride typically involves several steps:

Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate as the oxidizing agent.

Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.

Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.

Chlorination: Finally, 3-pyridinemethanol reacts with thionyl chloride to yield 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Sodium methoxide is commonly used as a reagent for substitution reactions involving the chloromethyl group.

Oxidation: Potassium permanganate is used for the oxidation of 3-methylpyridine to 3-picolinic acid.

Reduction: Reducing agents like lithium aluminum hydride can be used for the reduction of methyl pyridine-3-carboxylate.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation typically yields carboxylic acid derivatives.

Reduction Products: Reduction can produce alcohol derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride serves primarily as a pharmaceutical intermediate. It is utilized in the synthesis of various bioactive compounds, particularly proton pump inhibitors (PPIs). These inhibitors are crucial for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Case Study: Synthesis of Omeprazole

Omeprazole, a widely used PPI, is synthesized using derivatives of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride. The chloromethyl group facilitates nucleophilic substitution reactions with thiol or amine groups to yield the final product. This reaction pathway not only enhances the efficiency of the synthesis but also improves the pharmacological profile of the resulting compounds .

Organic Synthesis

The compound is also employed in organic synthesis beyond pharmaceuticals. Its reactivity allows it to participate in various coupling reactions, leading to the formation of complex organic molecules.

Example Reactions

- Nucleophilic Substitution : The chloromethyl group can react with nucleophiles such as amines or thiols to form substituted pyridines.

- Formation of Heterocycles : It can be used to synthesize more complex heterocyclic structures that are important in medicinal chemistry.

Biological Applications

In addition to its role in synthetic chemistry, 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride has applications in biological research. It can be utilized as an organic buffer in biochemical assays and cell culture applications.

Biochemical Studies

Research has demonstrated that derivatives of this compound can influence cellular signaling pathways and enzyme activity, making it a valuable tool for studying biological processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for proton pump inhibitors like Omeprazole |

| Organic Synthesis | Reactant for nucleophilic substitutions and heterocycle formation |

| Biological Research | Used as an organic buffer in biochemical assays |

| Safety Considerations | Toxicity risks; requires careful handling and storage |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Structural Comparison

Key Differences :

- 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is a simple organic salt used primarily as a synthetic intermediate in research .

- Tetrakis(2,6-dimethylpyridine) Hydrochloride Complex is a polyoxovanadate-based supramolecular compound with a decavanadate core stabilized by organic cations and hydrogen bonds. Its structure includes [H₂V₁₀O₂₈]⁴⁻ anions bridged by water molecules and 2,6-dimethylpyridine cations .

Functional and Application Comparison

Notable Findings:

- The decavanadate complex forms a 3D hydrogen-bonded network, enabling stability under acidic conditions (pH 2.5) .

- The 4-chloromethyl isomer ’s reactivity is likely influenced by steric hindrance from the 2,6-dimethyl groups, limiting its coordination capacity compared to unsubstituted pyridines .

Spectroscopic and Analytical Data

- FT-IR Spectra :

- Tetrakis complex : Shows characteristic peaks for decavanadate (V=O stretches at 950–980 cm⁻¹) and 2,6-dimethylpyridine (C-H stretches at 2900–3100 cm⁻¹) .

- 4-Chloromethyl derivative : Expected C-Cl stretches (~600–800 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹), though specific data are unavailable .

Biological Activity

3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Chemical Name : 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 171.64 g/mol

Antimicrobial Properties

Research indicates that pyridine derivatives, including 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride, exhibit notable antimicrobial activity. A study highlighted the effectiveness of various pyridine compounds against a range of bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 6.25 to 12.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride | S. aureus | TBD |

| Related Pyridine Derivative | E. coli | 12.5 |

| Related Pyridine Derivative | Pseudomonas aeruginosa | 6.25 |

The mechanism by which 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors within microbial cells, inhibiting their function and leading to microbial growth suppression.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, contributing to their antibacterial effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on various pyridine derivatives demonstrated that those with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. For example, compounds with chlorine and bromine substitutions were particularly effective .

- Synthesis and Derivatives : Research into the synthesis of derivatives of 3-(Chloromethyl)-2,6-dimethylpyridine has revealed that modifications can lead to improved biological activity. For instance, the introduction of different functional groups has been shown to enhance antimicrobial properties .

- Toxicological Assessment : An ecotoxicological assessment indicated that while the compound shows promising antimicrobial properties, further studies are needed to evaluate its environmental impact and safety profile .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride, and how can purity be verified?

Methodological Answer: The synthesis typically involves alkylation of 2,6-dimethylpyridine (2,6-lutidine) with chloromethylating agents (e.g., chloromethyl chloride) under controlled conditions. Key steps include:

- Precursor Preparation : 2,6-dimethylpyridine is reacted with a chloromethyl source in anhydrous solvents (e.g., THF) at low temperatures to minimize side reactions .

- Purification : Post-reaction, the product is precipitated using ammonium nitrate (NH₄NO₃) and recrystallized from ethanol/water mixtures to enhance purity .

- Purity Verification :

- CHN Analysis : Confirm elemental composition (C, H, N) via combustion analysis .

- FT-IR Spectroscopy : Identify characteristic peaks (e.g., C-Cl stretch at ~600–800 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Detects functional groups (e.g., chloromethyl and pyridine moieties). For example, the C-Cl stretch in 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride appears as a strong absorption band at ~750 cm⁻¹ .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~7–8 ppm) and carbon backbone .

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z ~178.5) .

- X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding networks (e.g., D–H⋯O interactions in the solid state) .

Q. How can aqueous solubility and stability be optimized for biological assays?

Methodological Answer:

- pH Adjustment : The compound is more stable in slightly acidic conditions (pH 2.5–5), where protonation of the pyridine nitrogen enhances solubility and reduces hydrolysis .

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to improve solubility without destabilizing the chloromethyl group .

- Stability Testing : Monitor degradation via HPLC at 254 nm over 24–72 hours under assay conditions .

Advanced Research Questions

Q. How does pH influence crystallization and supramolecular assembly in aqueous systems?

Methodological Answer: At pH 2.5, the compound forms stable crystalline structures dominated by hydrogen-bonded networks (e.g., N–H⋯O and O–H⋯O interactions). Key observations:

- Hydrogen Bonding : Protonated pyridinium cations interact with chloride anions and water molecules, forming 1D chains along the crystallographic b-axis .

- Crystallization Kinetics : Slow evaporation at 277 K over 5 days yields high-quality single crystals suitable for XRD .

- Stability Trade-offs : Lower pH (<2) may hydrolyze the chloromethyl group, while higher pH (>5) reduces crystallinity due to deprotonation .

Q. What challenges arise in resolving non-merohedral twinning during X-ray crystallography?

Methodological Answer: Non-merohedral twinning (e.g., domain ratios ~0.6:0.4) complicates structure refinement. Mitigation strategies include:

- Data Collection : Use high-resolution HKLF 4 datasets and exclude severely overlapped reflections .

- Refinement Software : Apply twin laws (e.g., SHELXL2014/1) to model domain contributions and optimize occupancy ratios .

- Validation Tools : Cross-check with PLATON or ROTAX to confirm twinning parameters .

Q. How can computational modeling predict the reactivity of the chloromethyl group in derivatization reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., chloromethyl carbon as the primary electrophilic center) .

- Transition State Analysis : Simulate SN2 mechanisms for substitution reactions (e.g., with amines or thiols) to predict activation energies and regioselectivity .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions .

Q. What strategies address discrepancies in mutagenicity data for structural analogs?

Methodological Answer: Contradictory mutagenicity results (e.g., antimutagenic 2,6-dimethylpyridine N-oxide vs. potential genotoxicity of chloromethyl derivatives) require:

- Ames Test Variants : Compare results from TA98 (frameshift) and TA100 (base-pair substitution) strains to assess specificity .

- Metabolic Activation : Include S9 liver homogenate to evaluate bioactivation pathways .

- Dose-Response Analysis : Use linear regression models to distinguish threshold effects from assay noise .

Q. How do hydrogen-bonding patterns affect the compound’s thermal stability?

Methodological Answer: Stronger intermolecular interactions (e.g., N–H⋯Cl vs. weaker C–H⋯O bonds) correlate with higher thermal stability:

- TGA/DSC : Decomposition onset temperatures (~225°C) align with hydrogen-bond density .

- Crystal Packing Analysis : Tightly packed structures (e.g., via π-π stacking of pyridine rings) resist thermal disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.